molecular formula C4H3NO3 B122572 2-Nitrofuran CAS No. 609-39-2

2-Nitrofuran

Cat. No. B122572
CAS RN: 609-39-2
M. Wt: 113.07 g/mol
InChI Key: FUBFWTUFPGFHOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Nitrofuran is a compound characterized by a furan ring with a nitro group attached, which is a defining structural component for this class of drugs. Nitrofurans are typically used as antibiotics or antimicrobials and have been studied for their potential as radiosensitizers in radiotherapy . The nitrofuran pharmacophore, particularly the 5-nitro-2-hydrazony

Scientific Research Applications

  • Potential as a Radiosensitizer : 2-Nitrofuran has been studied for its potential application as a radiosensitizer in radiotherapy. Low-energy electrons can effectively decompose 2-Nitrofuran, and it shows a major resonance region in which abundant anions are detected, suggesting its utility in enhancing the effectiveness of radiation therapy in cancer treatment (Saqib, Arthur‐Baidoo, Ončák, & Denifl, 2020).

  • Conformation and Internal Rotation Studies : Research on 2-Nitrofuran includes studies on its conformation and internal rotation, using microwave spectroscopy. These studies have provided insights into the molecular structure and behavior of 2-Nitrofuran, which is essential for understanding its reactivity and potential applications (Blanco, Villamañán, Cortés López, & Alonso, 1992).

  • Electrochemical Reduction in Aprotic Media : The electrochemical reduction of 2-Nitrofuran derivatives has been examined in aprotic media. Understanding these reactions can provide valuable information for various applications, including in the field of synthetic chemistry and drug development (Stradiņš, Gavars, & Baumane, 1983).

  • Photorearrangement Studies : Photorearrangement of 2-Nitrofuran has been explored, revealing the formation of new compounds upon irradiation. Such studies are crucial for understanding the behavior of 2-Nitrofuran under different conditions, which can be relevant for its use in photochemical applications (Hunt & Reid, 1972).

  • Polarographic Behavior and Reactivity : The polarographic behavior and reactivity of 2-Nitrofuran and its derivatives have been investigated. This research is important for understanding the electrochemical properties of 2-Nitrofuran, which can inform its use in various electrochemical applications (Stradiņš & Hillers, 1964).

Safety And Hazards

Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

Nitrofurantoin is an antibiotic medication that is used for the treatment of uncomplicated lower urinary tract infections . Several major guidelines have recently declared nitrofurantoin the first-line therapy for treating uncomplicated lower urinary tract infections . Increasing resistance to newer antibiotics coinciding with an increasing prevalence of extended-spectrum beta-lactamase (ESBL) producing bacteria has led to a resurgence in the prescriptions of nitrofurantoin .

properties

IUPAC Name

2-nitrofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3NO3/c6-5(7)4-2-1-3-8-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUBFWTUFPGFHOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80870682
Record name 2-Nitrofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80870682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Nitrofuran

CAS RN

609-39-2, 27194-24-7
Record name 2-Nitrofuran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=609-39-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Nitrofuran
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000609392
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Furan, nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027194247
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-NITROFURAN
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59983
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Nitrofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80870682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-nitrofuran
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-NITROFURAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17EZI4D981
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Nitrofuran
Reactant of Route 2
Reactant of Route 2
2-Nitrofuran
Reactant of Route 3
2-Nitrofuran
Reactant of Route 4
2-Nitrofuran
Reactant of Route 5
2-Nitrofuran
Reactant of Route 6
2-Nitrofuran

Citations

For This Compound
532
Citations
BT Freure, JR Johnson - Journal of the American Chemical …, 1931 - ACS Publications
… nitroacetate (II) into 2-nitrofuran by the action of pyridine can … to compare the resulting 2-nitrofuran with the compound produced by … The resulting 2-nitrofuran (mp 28.8-29.2)proved to be …
Number of citations: 46 pubs.acs.org
M Saqib, E Arthur-Baidoo, M Ončák… - International Journal of …, 2020 - mdpi.com
… In the present investigation, electron attachment to 2-nitrofuran (C 4 H 3 NO 3 ), which is … the apparatus, as well as the parent anion of 2-nitrofuran. One major resonance region of ≈0–5 …
Number of citations: 7 www.mdpi.com
CM Camaggi, L Lunazzi, G Placucci - The Journal of Organic …, 1974 - ACS Publications
… Therefore we photolyzed the 2-nitrofuran within the cavity of an esr spectrometer in a solution of triethylsilane. The following reactions are believed5·6 to occur, yielding the 2-(…
Number of citations: 19 pubs.acs.org
R Hunt, ST Reid - Journal of the Chemical Society, Perkin …, 1972 - pubs.rsc.org
… 2-Nitrofuran and 2-nitropyrrole are converted on irradiation into … , whereas 3-methyl-2-nitrofuran is converted into 5-… account of the photodecomposition of 2-nitrofuran in propan-2-01 in …
Number of citations: 23 pubs.rsc.org
J STRADINŠ, S Hillers - Nitro Compounds, 1964 - Elsevier
… -- P olarographic reduction of 2-nitrofuran and of anumber of … relation in the series of 2-nitrofuran deriva tives. Only such E^… polarogra phic reduction of 2-nitrofuran and its derivatives as …
Number of citations: 1 www.sciencedirect.com
R Jung, JY Le, F Wengenmayer, E Wolf… - Biomedica Biochimica …, 1985 - europepmc.org
… 2-Nitrofuran was also included in this study. Only 2-nitrofuran and the nitrofuran containing derivatives were active in these bacterial test systems. Metabolic activation by liver …
Number of citations: 21 europepmc.org
Y Tazima, T Kada, A Murakami - Mutation Research/Reviews in Genetic …, 1975 - Elsevier
The antibacterial property of nitrofuran derivatives was first recognized in 1944 by DODD AND STILMAN 3. Since then, numerous 5-nitrofuran derivatives have been synthesized and …
Number of citations: 156 www.sciencedirect.com
R Hunt, ST Reid - Journal of the Chemical Society D: Chemical …, 1970 - pubs.rsc.org
The photorearrangement of 2-nitrofuran and 2-nitropyrrole - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) DOI:10.1039/C2970001576B … The …
Number of citations: 2 pubs.rsc.org
P Quillardet, J Jenek, P Demerseman, R Royer… - Mutation Research …, 1986 - Elsevier
… 2, 3 and Table 2), as had already been observed for 2-nitrofuran derivatives (Arnaise et al., … -inducing potencies) of the 2-nitrofuran derivatives upon liquid preincubation than on plates. …
Number of citations: 12 www.sciencedirect.com
Y Fujita - 2019 - search.proquest.com
Autoimmune diseases such as rheumatoid arthritis affect millions of patients and many of these diseases have yet to find a cure. Transcription factors like nuclear factor-κB (NF-κB) play …
Number of citations: 2 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.